

A Technical Guide to the Spectroscopic Analysis of 1,4-Butanedithiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Butanedithiol**, a vital organosulfur compound in various scientific and industrial applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental methodologies and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **1,4-Butanedithiol**.

Table 1: ¹H NMR Spectroscopic Data for **1,4-Butanedithiol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.7	Quartet	α-CH ₂
~1.7	Quintet	β-CH ₂
~1.3	Triplet	-SH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **1,4-Butanedithiol**



Chemical Shift (δ) ppm	Assignment
~34	β-С
~24	α-С

Note: Chemical shifts are approximate and can vary based on solvent.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for 1,4-Butanedithiol

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2930 - 2850	C-H stretch (alkane)	Strong
2550 - 2600	S-H stretch (thiol)	Weak to Medium
1465 - 1450	C-H bend (alkane)	Medium

Table 4: Mass Spectrometry Data for 1,4-Butanedithiol

m/z	Relative Intensity	Proposed Fragment
122	Moderate	[M]+ (Molecular Ion)
88	High	[M - H ₂ S] ⁺
60	High	[C ₂ H ₄ S] ⁺
47	High	[CH₂SH]+

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for **1,4-Butanedithiol** are outlined below. These protocols are based on standard laboratory practices.

- 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A solution of **1,4-Butanedithiol** is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d

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(CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).

- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse program is commonly used to obtain the ¹³C NMR spectrum, which results in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

2.2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): A drop of neat **1,4-Butanedithiol** is placed between two salt plates (e.g., KBr or CaF₂). The plates are gently pressed together to form a thin liquid film.[1][2][3][4] This assembly is then mounted in the sample holder of the FTIR spectrometer.[1][2][3][4]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO₂ and water vapor. A sufficient number of scans are co-added to obtain a high-quality spectrum.

2.3. Mass Spectrometry (MS)

• Sample Introduction and Ionization: For a volatile compound like **1,4-Butanedithiol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is then separated on a capillary column (e.g., a non-polar DB-1 or similar) and



introduced into the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate ions.

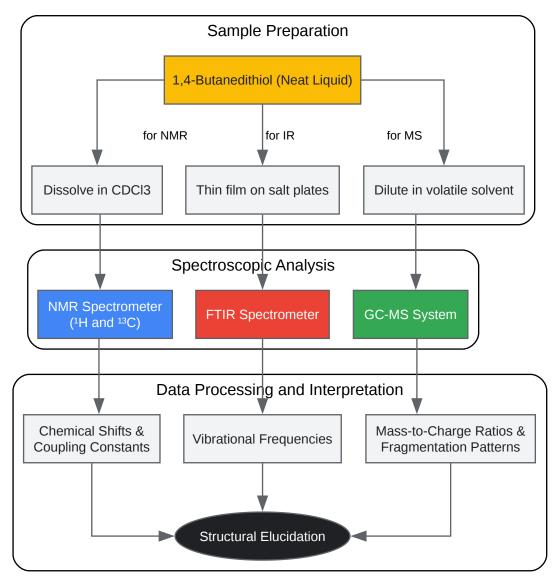
- Instrumentation: A quadrupole mass spectrometer coupled with a gas chromatograph is a standard instrument for this analysis.
- GC Parameters: A typical temperature program for the GC oven would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound. Helium is commonly used as the carrier gas.
- MS Data Acquisition: The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 35 to 300 amu, to detect the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,4-Butanedithiol**.



General Workflow for Spectroscopic Analysis



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